molecular formula C16H23NO6 B1276682 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid CAS No. 499995-84-5

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B1276682
CAS No.: 499995-84-5
M. Wt: 325.36 g/mol
InChI Key: NOEVPXYRCVCOIV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 3,4-dimethoxyphenyl substituent at the β-position. This compound is structurally related to phenylalanine derivatives but modified with electron-donating methoxy groups and a Boc-protected amine, making it a critical intermediate in peptidomimetic synthesis and drug discovery . Its molecular formula is inferred as C₁₆H₂₁NO₆ (based on analogs in ), with stereochemistry at the chiral center (S-configuration) playing a key role in biological activity .

Properties

IUPAC Name

(3S)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEVPXYRCVCOIV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426603
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499995-84-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Aqueous Conditions

The most straightforward method for preparing (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid involves the protection of the amino group of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid using di-tert-butyl dicarbonate (Boc2O). This approach has been successfully applied to various amino acids, providing a reliable framework for our target compound.

Based on established protocols for similar compounds, the general procedure follows these steps:

  • Dissolve the amino acid in a mixture of water and water-miscible organic solvent
  • Add a suitable base to deprotonate the amino group
  • Add di-tert-butyl dicarbonate under controlled temperature conditions
  • Stir the reaction mixture for a specified period
  • Remove the organic solvent under reduced pressure
  • Acidify the aqueous layer and extract with an organic solvent
  • Purify the crude product by recrystallization or column chromatography

Triethylamine Method

A highly effective method for Boc-protection utilizes triethylamine as the base in an acetone-water mixture. This approach has demonstrated excellent yields for structurally similar amino acids and can be readily adapted for our target compound.

Detailed Procedure:

  • Add (S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (20 mmol) to a suitable reaction flask
  • Add water (20 ml) and acetone (40 ml), creating a 1:2 ratio of water to acetone
  • Add triethylamine (1.5 equivalents, 30 mmol) while stirring
  • Maintain temperature at 25°C
  • Add di-tert-butyl dicarbonate (Boc2O, 22 mmol, 1.1 equivalents) while stirring
  • Continue stirring for 4 hours at 25°C
  • Remove acetone under reduced pressure
  • Extract the aqueous layer with diethyl ether (3 × 10 ml) to remove excess reagents
  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid
  • Extract with ethyl acetate (4 × 60 ml)
  • Combine the organic layers and wash with saturated brine (2 × 10 ml)
  • Dry over anhydrous sodium sulfate
  • Filter and evaporate to dryness to obtain the crude product

Expected yield from this method: 85-95% based on results with analogous amino acids.

Trimethylamine Method

An alternative approach uses trimethylamine as the base with a different solvent ratio, offering a faster reaction time but potentially slightly lower yields.

Detailed Procedure:

  • Add (S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (20 mmol) to a reaction flask
  • Add water (40 ml) and acetone (4 ml), creating a 10:1 ratio of water to acetone
  • Add trimethylamine (1.5 equivalents, 30 mmol) while stirring
  • Control temperature at 40°C
  • Add di-tert-butyl dicarbonate (Boc2O, 22 mmol, 1.1 equivalents) while stirring
  • Continue stirring for only 0.5 hours
  • Remove acetone under reduced pressure
  • Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid
  • Extract with ethyl acetate (4 × 60 ml)
  • Wash with saturated brine (2 × 10 ml)
  • Dry over anhydrous sodium sulfate
  • Filter and evaporate to dryness

Expected yield from this method: 70-80% based on results with similar amino acids.

Alternative Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A more specialized preparation method involves palladium-catalyzed cross-coupling reactions between a suitable iodo-amino acid precursor and an appropriate 3,4-dimethoxyphenyl organometallic reagent. This approach has been successfully used for the synthesis of structurally related compounds.

The general procedure involves:

  • Preparation of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester
  • Preparation of an organozinc reagent from the 3,4-dimethoxyphenyl precursor
  • Palladium-catalyzed cross-coupling using a catalyst system such as Pd2(dba)3 and tri-o-tolylphosphine
  • Hydrolysis of the methyl ester to obtain the desired carboxylic acid

The detailed procedure, adapted from similar cross-coupling reactions, would entail:

  • A three-necked flask equipped with an argon inlet adapter is charged with zinc dust and a catalytic amount of iodine
  • The flask is evacuated, heated, and flushed with argon
  • A solution of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester in DMF is added dropwise
  • The reaction mixture is stirred to produce the zinc reagent
  • 3,4-dimethoxyphenyl iodide, Pd2(dba)3, and tri-o-tolylphosphine are added
  • The mixture is stirred at elevated temperature (typically 60°C) for several hours
  • The resulting coupled product is hydrolyzed to obtain the target compound

This method typically provides yields in the range of 40-70% but requires specialized catalysts and reagents.

Purification and Crystallization Methods

Standard Recrystallization

The purification of this compound typically involves recrystallization from appropriate solvent systems. Based on successful crystallizations of similar Boc-protected amino acids, the following procedure is recommended:

  • Dissolve the crude product in a minimum amount of hot ethyl acetate
  • Add petroleum ether (1:2 volume ratio relative to ethyl acetate) until slight turbidity appears
  • Allow the solution to cool slowly to room temperature
  • Further cool in a refrigerator (0-5°C) for several hours
  • Collect the crystals by filtration
  • Wash with cold ethyl acetate/petroleum ether mixture (1:2)
  • Dry under vacuum at room temperature

This method typically produces white to off-white crystalline material with high purity (>95%).

Specialized Crystallization for Difficult Cases

For cases where the product initially forms as an oil rather than crystallizing directly, a specialized crystallization method has been developed for Boc-protected amino acids:

  • Evaporate the crude reaction mixture under reduced pressure until a colorless or light yellow transparent oily matter is obtained
  • Add seed crystals (0.2-2% of the weight of the oily matter, purity 95-100%)
  • Allow to stand at room temperature for 10-50 hours until the oily matter solidifies to a white solid
  • Add a weak polar solvent such as n-hexane, cyclohexane, or diethyl ether (5-10 times the weight of the oily matter)
  • Pulp for 0.5-5 hours at room temperature
  • Filter, wash with the same solvent, and dry under reduced pressure at 60°C for 10-30 hours

This specialized method is particularly valuable for Boc-protected amino acids that are difficult to crystallize directly, including those with bulky or functionalized side chains such as our target compound.

Column Chromatography

For particularly challenging purifications or analytical samples, column chromatography can be employed:

  • Use silica gel as the stationary phase
  • Employ a gradient elution system starting with petroleum ether/ethyl acetate (4:1) and gradually increasing to petroleum ether/ethyl acetate (3:1)
  • Monitor fractions by thin-layer chromatography
  • Combine and evaporate fractions containing the desired product
  • Recrystallize if necessary to obtain the highest purity

This method is particularly useful for removing persistent impurities that may be difficult to eliminate through recrystallization alone.

Comparative Analysis of Preparation Methods

The various preparation methods for this compound can be systematically compared based on several critical parameters:

Method Starting Material Reaction Conditions Advantages Disadvantages Typical Yield (%)
Triethylamine Method 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid Acetone/water (2:1), Et3N, 25°C, 4h Simple, one-step procedure; Mild conditions; High stereochemical purity; Scalable Requires the amino acid precursor 85-95
Trimethylamine Method 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid Acetone/water (1:10), Me3N, 40°C, 0.5h Faster reaction time; Simple workup; More aqueous conditions Slightly lower yield; Higher temperature required 70-80
Multi-step from 3,4-dimethoxybenzaldehyde 3,4-dimethoxybenzaldehyde Multiple steps and conditions Starts from readily available commercial material; Flexible route for derivatives Multi-step synthesis; Lower overall yield; More complex purifications 30-60 (overall)
Palladium-catalyzed coupling N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester Pd catalyst, DMF, 60°C Versatile methodology; Applicable to various aryl substituents Requires specialized catalysts; Air-sensitive reagents; More complex setup 40-70

Each method offers distinct advantages and challenges that should be considered based on available resources, scale requirements, and the specific needs of the synthesis project. The direct Boc-protection methods are generally preferred when the amino acid precursor is available, offering the best combination of simplicity, high yield, and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Hydrolysis: Free amino acid.

    Oxidation: Quinones.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of amino acids into peptide chains, facilitating the development of peptide-based drugs. For instance, derivatives of Boc-3,4-dimethoxy-L-phenylalanine have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Anticancer Research

Research has indicated that compounds similar to (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid exhibit anticancer properties. Studies have shown that modifications of this compound can enhance the efficacy of chemotherapeutic agents through improved targeting mechanisms .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies where it acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. For example, its derivatives have been tested against enzymes like proteases and kinases, providing insights into their mechanisms and potential therapeutic targets .

Protein Synthesis

In biochemistry, this compound is used as a building block for synthesizing peptides and proteins. Its Boc group allows for easy incorporation into peptide chains while maintaining stability during synthesis processes .

Case Study 1: Neurological Disorders

A study published in Expert Opinion on Investigational Drugs highlighted the use of Boc-3,4-dimethoxy-L-phenylalanine derivatives in developing treatments for tardive dyskinesia and other hyperkinetic movement disorders. The research demonstrated improved pharmacokinetic profiles compared to existing therapies .

Case Study 2: Anticancer Drug Development

Research conducted by Kilbourn et al. outlined the synthesis of novel anticancer agents derived from this compound. The study reported enhanced cytotoxicity against cancer cell lines when these derivatives were used in combination with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic Acid: The (R)-enantiomer of this compound is commercially available (USD 237/g) and shares identical functional groups but differs in stereochemistry. Enantiomers often exhibit divergent pharmacological properties; for example, (S)-isomers are prioritized in drug design due to higher target affinity in many cases .

Substituted Phenyl Analogs

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties
(S)-3-((Boc)amino)-3-(4-nitrophenyl)propanoic acid () 4-nitro C₁₄H₁₈N₂O₆ Electron-withdrawing nitro group enhances reactivity; used in PROTAC synthesis .
(S)-3-((Boc)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid () 3-CF₃ C₁₅H₁₇F₃NO₄ Trifluoromethyl group improves metabolic stability and lipophilicity .
(S)-3-((Boc)amino)-3-(4-iodophenyl)propanoic acid () 4-iodo C₁₄H₁₇INO₄ Iodo-substituent enables cross-coupling reactions in anticancer inhibitor synthesis .

Key Observations :

  • Electronic Effects : Methoxy groups (in the target compound) increase electron density, enhancing π-π stacking interactions, whereas nitro or trifluoromethyl groups introduce electron-withdrawing effects, altering binding kinetics .
  • Synthetic Utility : Iodo- and bromo-substituted analogs (e.g., ) are preferred for Suzuki-Miyaura coupling in kinase inhibitor synthesis .

Functional Group Modifications

  • Boc-Deprotected Analogs : Removal of the Boc group (e.g., via TFA) yields primary amines, as seen in Schiff base derivatives with anticoagulant activity (). The Boc group in the parent compound serves as a protective strategy during peptide synthesis .
  • Thiophene and Difluorophenyl Variants: Compounds like (S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid (CAS 56675-37-7) exhibit altered solubility and bioavailability due to heterocyclic or halogenated substituents .

Pharmacological and Industrial Relevance

  • Anticancer Activity : Type L inhibitors () derived from iodophenyl analogs show sub-micromolar IC₅₀ values against cancer cell lines, highlighting the role of aryl substituents in activity .
  • Cost and Availability : The (S)-3,4-dimethoxyphenyl variant is less commercially prevalent than its (R)-enantiomer or simpler analogs (e.g., 4-methoxyphenyl derivatives at USD 315/g) .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid, commonly referred to as (S)-Boc-3,4-dimethoxy-β-Phe-OH, is a β-amino acid derivative with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃NO₆
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 499995-84-5
  • Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to the amino group and a 3,4-dimethoxyphenyl moiety.

Biological Activity Overview

Research has indicated that (S)-Boc-3,4-dimethoxy-β-Phe-OH exhibits several biological activities, including:

  • Antiviral Activity :
    • Compounds with similar β-amino acid structures have shown promise as neuraminidase inhibitors. For instance, derivatives like A-87380 demonstrated an IC₅₀ of 50 μM against neuraminidase, suggesting potential in antiviral applications .
  • Anti-inflammatory Effects :
    • In vivo studies have indicated that β-amino acid derivatives can suppress pro-inflammatory cytokines. A related compound inhibited TNFα production in whole blood cell cultures and reduced edema in animal models .
  • Antimicrobial Properties :
    • The antimicrobial activity of compounds containing β-amino acids has been documented. Structural modifications, such as the introduction of urea or thiourea groups, have enhanced their efficacy against various microbial strains .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleMechanism/EffectReference
AntiviralA-87380Neuraminidase inhibition (IC₅₀ = 50 μM)
Anti-inflammatoryMZO-2Inhibition of TNFα production
AntimicrobialUrea derivativesEnhanced activity against microbial strains

Case Study: In Vivo Evaluation of Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of a structurally similar β-amino acid derivative in mouse models. The compound was administered intraperitoneally and demonstrated significant inhibition of carrageenan-induced footpad edema. This effect was comparable to the standard anti-inflammatory drug tacrolimus, indicating its potential therapeutic application in inflammatory diseases .

The biological activities of (S)-Boc-3,4-dimethoxy-β-Phe-OH can be attributed to several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to interact with various receptors involved in inflammation and immune response modulation.
  • Cytokine Modulation : The ability to inhibit cytokine production suggests that these compounds may modulate immune responses effectively.
  • Structural Activity Relationship (SAR) : Research into the SAR of β-amino acids indicates that specific substitutions enhance biological activity, guiding the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via enantioselective methods using Boc (tert-butoxycarbonyl) protection. A common approach involves coupling (S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., NaHCO₃ or LiOH). For example, LiOH-mediated hydrolysis in THF/water mixtures (1:1 v/v) at 0–25°C for 2–4 hours achieves Boc deprotection with minimal racemization . Yield optimization (60–85%) depends on stoichiometric control of Boc₂O and pH stabilization during hydrolysis. Purification via silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (C18 columns) is critical to isolate the enantiomerically pure product .

Q. How can the stereochemical integrity of the (S)-enantiomer be confirmed during synthesis?

  • Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases (90:10) resolves enantiomers. Retention time comparisons with authentic standards and circular dichroism (CD) spectroscopy validate the (S)-configuration. For NMR, Mosher’s ester analysis or NOESY experiments differentiate enantiomers by spatial interactions of the 3,4-dimethoxyphenyl group with adjacent protons .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Stability tests indicate degradation under strong acidic/basic conditions (pH <2 or >10), with Boc cleavage occurring within hours. Long-term storage at –20°C in anhydrous DMSO or under nitrogen atmosphere preserves integrity for >6 months. TLC (Rf ~0.3 in ethyl acetate/hexane) and LC-MS ([M+H]+ m/z 352.2) monitor decomposition .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of this compound during scale-up synthesis?

  • Methodological Answer : Kinetic resolution using chiral acylase enzymes (e.g., from Aspergillus spp.) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact. Alternatively, diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid in ethanol/water mixtures (3:1) achieves >98% enantiomeric excess (ee). Process optimization requires monitoring ee via chiral HPLC and adjusting crystallization temperatures (0–5°C) to minimize co-precipitation .

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s biological activity compared to analogs with single methoxy or hydroxyl groups?

  • Methodological Answer : The 3,4-dimethoxy motif enhances lipophilicity (logP ~2.8) and π-π stacking interactions with aromatic enzyme pockets, as shown in molecular docking studies with tyrosine kinase targets. Compared to 4-hydroxyphenyl analogs (logP ~1.5), this group increases membrane permeability (Caco-2 assay Papp ~8 ×10⁻⁶ cm/s) but may reduce aqueous solubility. Bioactivity assays (IC₅₀) against proteases or GPCRs should be benchmarked against des-methoxy analogs to isolate electronic vs. steric effects .

Q. What analytical techniques are recommended for detecting and quantifying trace impurities (<0.1%) in this compound?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) with electrospray ionization identifies impurities via exact mass (Δ <5 ppm). For quantification, UPLC-PDA (220–280 nm) with a BEH C18 column (1.7 µm) achieves baseline separation of Boc-deprotected byproducts and residual starting materials. Limit of detection (LOD) for impurities like 3,4-dimethoxyphenylpropanoic acid is 0.05% w/w. NMR (¹³C DEPT) confirms absence of regioisomers .

Q. How does the compound’s chiral center impact its pharmacokinetic properties in preclinical models?

  • Methodological Answer : In rodent studies, the (S)-enantiomer exhibits 2–3× higher bioavailability (F ~45%) than the (R)-form due to stereoselective binding to plasma proteins (albumin Kd ~5 µM vs. 12 µM). Metabolite profiling (LC-MS/MS) reveals hepatic glucuronidation at the carboxylic acid group as the primary clearance pathway. Chiral stability in plasma (t₁/₂ >24 h) confirms negligible racemization in vivo .

Data Contradiction Analysis

Q. Discrepancies in reported enzyme inhibition activities: How to validate structure-activity relationships (SAR)?

  • Methodological Answer : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for the same kinase) may arise from assay conditions (ATP concentration, pH). Standardize testing using a radiometric filter-binding assay with fixed ATP (1 mM) and pre-incubation (30 min) to ensure equilibrium. Cross-validate with orthogonal methods (SPR for binding affinity, KD). SAR studies should include methoxy-deleted analogs to isolate electronic contributions .

Key Methodological Recommendations

  • Synthesis : Optimize Boc protection/deprotection cycles to minimize racemization .
  • Characterization : Combine chiral HPLC, NOESY, and Mosher’s analysis for stereochemical validation .
  • Biological Assays : Use standardized kinase/protease panels and control for lipophilicity-driven false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.